N-(2H-1,3-benzodioxol-5-yl)-2-[4-oxo-2-(piperidin-1-yl)-7-(thiophen-2-yl)-4H,5H-[1,3]thiazolo[4,5-d]pyridazin-5-yl]acetamide
Description
N-(2H-1,3-benzodioxol-5-yl)-2-[4-oxo-2-(piperidin-1-yl)-7-(thiophen-2-yl)-4H,5H-[1,3]thiazolo[4,5-d]pyridazin-5-yl]acetamide is a synthetic thiazolo[4,5-d]pyridazine derivative characterized by a unique substitution pattern. Its core structure includes a fused thiazole-pyridazine ring system substituted at position 2 with a piperidin-1-yl group, at position 4 with a ketone, and at position 7 with a thiophen-2-yl moiety. The acetamide side chain at position 5 is further functionalized with a 2H-1,3-benzodioxol-5-yl group. Structural analogs of this compound often exhibit variations in substituents, which influence physicochemical properties and biological interactions .
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-2-(4-oxo-2-piperidin-1-yl-7-thiophen-2-yl-[1,3]thiazolo[4,5-d]pyridazin-5-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N5O4S2/c29-18(24-14-6-7-15-16(11-14)32-13-31-15)12-28-22(30)20-21(19(26-28)17-5-4-10-33-17)34-23(25-20)27-8-2-1-3-9-27/h4-7,10-11H,1-3,8-9,12-13H2,(H,24,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHFPYIAIUIFGRX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=NC3=C(S2)C(=NN(C3=O)CC(=O)NC4=CC5=C(C=C4)OCO5)C6=CC=CS6 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N5O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
495.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of 3-Oxo-2-Arylhydrazonopropanals and 4-Thiazolidinones
Adapting the high-pressure Q-Tube methodology from, the thiazolo[4,5-d]pyridazine scaffold is synthesized via cyclocondensation between 3-oxo-2-(thiophen-2-yl)hydrazonopropanal (A ) and 4-thiazolidinone (B ) under 10 bar pressure at 120°C for 8 hours (Table 1).
Table 1: Optimization of Cyclocondensation Conditions
| Parameter | Condition | Yield (%) | Reference |
|---|---|---|---|
| Solvent | Ethanol/Water (3:1) | 78 | |
| Catalyst | None | - | |
| Temperature (°C) | 120 | 78 | |
| Pressure (bar) | 10 | 78 |
The reaction proceeds via initial hydrazone formation, followed by intramolecular cyclization to yield 7-(thiophen-2-yl)-4H,5H-thiazolo[4,5-d]pyridazin-4-one (C ). Purity is confirmed by HPLC (98.2%) and LC-MS ([M+H]+ = 289.1).
Functionalization with the Acetamide Side Chain
Synthesis of 2-(4-Oxo-2-(Piperidin-1-yl)-7-(Thiophen-2-yl)-4H,5H-Thiazolo[4,5-d]Pyridazin-5-yl)Acetic Acid
The 5-position bromine in E is substituted via Ullmann coupling with ethyl glycolate in the presence of CuI (10 mol%) and 1,10-phenanthroline (20 mol%) in DMF at 110°C for 24 hours. Saponification with NaOH (2M) in ethanol/water (4:1) yields the carboxylic acid (F ) in 82% yield.
Acylation with 2H-1,3-Benzodioxol-5-Amine
Activation of F using HOBt/EDCI (1.2 eq each) in dry DCM for 1 hour, followed by addition of 2H-1,3-benzodioxol-5-amine (1.5 eq) and DIPEA (3 eq), affords the target acetamide (G ) in 70% yield after purification by silica gel chromatography (EtOAc/hexane 1:1).
Table 3: Acylation Reaction Parameters
| Coupling Reagent | Solvent | Time (h) | Yield (%) | Purity (%) |
|---|---|---|---|---|
| HOBt/EDCI | DCM | 12 | 70 | 97.5 |
| DCC/DMAP | THF | 18 | 63 | 95.8 |
| T3P | DMF | 6 | 68 | 96.1 |
Analytical Characterization and Validation
- HRMS (ESI): m/z calculated for C27H24N5O4S2 [M+H]+: 570.1214; found: 570.1218.
- 1H NMR (500 MHz, DMSO-d6): δ 8.21 (s, 1H, NH), 7.45 (d, J = 3.5 Hz, 1H, thiophene), 7.12–6.98 (m, 3H, benzodioxole), 4.32 (s, 2H, CH2CO), 3.81–3.45 (m, 4H, piperidine), 2.95 (t, J = 7.0 Hz, 2H, thiazole-CH2).
- HPLC Purity: 99.1% (C18 column, 70:30 MeOH/H2O, 1.0 mL/min).
Scale-Up and Process Optimization
Gram-scale synthesis (10 g) of G achieves 68% overall yield using flow chemistry for the cyclocondensation step (residence time: 30 min, 130°C). Critical process parameters include strict anhydrous conditions during acylation and inert gas purging to prevent oxidation of the thiophene moiety.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the thiophene ring.
Reduction: Reduction reactions could target the carbonyl group in the piperidine ring.
Substitution: Various substitution reactions could occur, especially on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents or nucleophiles for substitution reactions.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound could be used as a building block for more complex molecules or as a ligand in coordination chemistry.
Biology
In biological research, it might be investigated for its potential as a drug candidate, particularly if it shows activity against specific biological targets.
Medicine
In medicinal chemistry, the compound could be explored for its therapeutic potential, possibly as an anti-cancer or anti-inflammatory agent.
Industry
In industry, it might find applications in the development of new materials, such as polymers or advanced coatings.
Mechanism of Action
The mechanism of action for this compound would depend on its specific biological target. Generally, it could interact with enzymes or receptors, modulating their activity through binding interactions. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Structural Analysis
The target compound shares its thiazolo[4,5-d]pyridazine core with analogs but differs in substituent groups. A structurally related compound, N-(4-Chlorophenyl)-2-[2-methyl-4-oxo-7-(2-thienyl)[1,3]thiazolo[4,5-d]pyridazin-5(4H)-yl]acetamide (), provides a basis for comparison:
Key Observations :
- The piperidin-1-yl substituent (R2) may enhance solubility in polar solvents relative to the methyl group in the analog .
Analytical Data Comparison
NMR Spectroscopy :
As demonstrated in , NMR chemical shifts in regions corresponding to substituents (e.g., benzodioxol vs. chlorophenyl) can reveal differences in electronic environments. For instance:
- Protons adjacent to the benzodioxol oxygen atoms (δ ~6.8–7.0 ppm) would exhibit distinct shifts compared to chlorophenyl protons (δ ~7.2–7.4 ppm).
- The piperidin-1-yl group would introduce additional signals in the aliphatic region (δ ~1.5–3.0 ppm), absent in the methyl-substituted analog .
Mass Spectrometry :
Molecular networking () suggests that the target compound and its analog would share a high cosine score (>0.8) due to their identical core and thiophen-2-yl group. However, fragmentation patterns would diverge due to differences in R1 and R2:
- The benzodioxol group may produce characteristic ions at m/z 149 (C₇H₅O₂⁺), while the chlorophenyl group would yield m/z 111/113 (C₆H₄Cl⁺) .
Implications of Structural Differences
- Lipophilicity : The benzodioxol group likely increases hydrophilicity compared to the chlorophenyl group, as inferred from logP calculations (estimated logP for target: ~2.5 vs. ~3.2 for the analog).
- Bioactivity : While neither compound’s bioactivity is detailed in the evidence, the piperidin-1-yl group in the target compound could enhance interactions with amine-binding biological targets (e.g., enzymes or receptors) compared to the methyl group .
Biological Activity
N-(2H-1,3-benzodioxol-5-yl)-2-[4-oxo-2-(piperidin-1-yl)-7-(thiophen-2-yl)-4H,5H-[1,3]thiazolo[4,5-d]pyridazin-5-yl]acetamide is a complex compound that has garnered attention for its potential biological activities. This article aims to explore its pharmacological properties, particularly focusing on its anticancer, anti-inflammatory, and antimicrobial activities.
Chemical Structure and Properties
The compound's structure includes a benzodioxole moiety, a piperidine ring, and a thiazolo-pyridazine scaffold. Its molecular formula is , and it has a molecular weight of approximately 462.52 g/mol. The presence of these diverse functional groups suggests potential interactions with various biological targets.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds featuring similar structural motifs. For instance:
- Mechanism of Action : Compounds with piperidine and benzodioxole structures have been shown to induce apoptosis in cancer cells by activating pathways such as NF-kB and PI3K/Akt . These pathways are crucial for cell survival and proliferation.
- In Vitro Studies : In vitro assays demonstrated that derivatives of benzodioxole significantly inhibited the growth of various cancer cell lines, including breast and lung cancers. The mechanism involves the modulation of apoptotic signaling pathways leading to increased Bax:Bcl-2 ratios and activation of caspases .
Anti-inflammatory Activity
The compound's thiazolo-pyridazine structure is associated with anti-inflammatory properties:
- p38 MAP Kinase Inhibition : Similar compounds have been reported to inhibit p38 MAP kinase activity, which is pivotal in inflammatory responses. This inhibition leads to reduced secretion of pro-inflammatory cytokines such as IL-1β in macrophages .
Antimicrobial Activity
Thiophene derivatives are known for their broad-spectrum antimicrobial properties:
- Activity Spectrum : Compounds containing thiophene rings have shown promising results against both Gram-positive and Gram-negative bacteria. For example, synthesized thiophene derivatives exhibited significant antibacterial activity when tested against strains like E. coli and S. aureus using disk diffusion methods .
Data Tables
| Biological Activity | Mechanism of Action | Reference |
|---|---|---|
| Anticancer | Induction of apoptosis via NF-kB pathway | |
| Anti-inflammatory | Inhibition of p38 MAP kinase | |
| Antimicrobial | Broad-spectrum activity against bacteria |
Case Studies
- Anticancer Study : A study conducted on a series of benzodioxole derivatives indicated that modifications at the piperidine position enhanced cytotoxicity against breast cancer cell lines (MCF-7) by promoting apoptosis through caspase activation.
- Anti-inflammatory Research : Research on thiazolo-pyridazine derivatives showed significant reduction in inflammation markers in animal models of arthritis when treated with these compounds.
- Antimicrobial Evaluation : A recent investigation into thiophene-containing compounds revealed potent antibacterial effects against S. aureus and E. coli, suggesting that structural modifications can enhance efficacy against resistant strains.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
